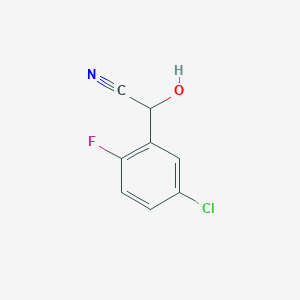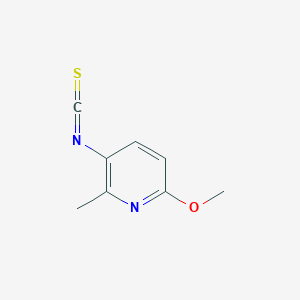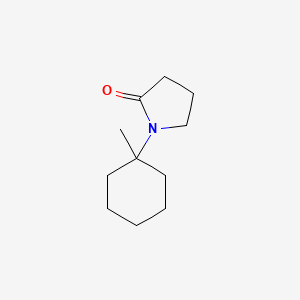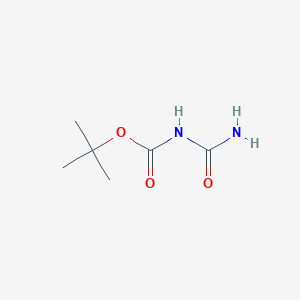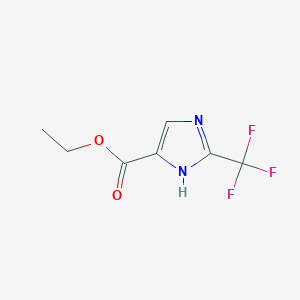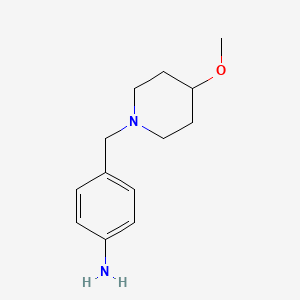
4-((4-Methoxypiperidin-1-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((4-Methoxypiperidin-1-yl)methyl)aniline is an organic compound that features a piperidine ring substituted with a methoxy group and an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Methoxypiperidin-1-yl)methyl)aniline typically involves the reaction of 4-methoxypiperidine with an appropriate aniline derivative. One common method is the nucleophilic substitution reaction where 4-methoxypiperidine reacts with a halogenated aniline under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a base like sodium hydroxide or potassium carbonate is used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the production process. The choice of solvents and reagents is also crucial to ensure the scalability and cost-effectiveness of the industrial synthesis.
化学反応の分析
Types of Reactions
4-((4-Methoxypiperidin-1-yl)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of a nitro group results in the formation of an amine.
科学的研究の応用
4-((4-Methoxypiperidin-1-yl)methyl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of 4-((4-Methoxypiperidin-1-yl)methyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the piperidine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-Methoxyaniline: Similar structure but lacks the piperidine ring.
4-Piperidinomethyl-aniline: Similar structure but lacks the methoxy group.
4-(4-Methoxypyridin-2-yl)-aniline: Similar structure but contains a pyridine ring instead of a piperidine ring.
Uniqueness
4-((4-Methoxypiperidin-1-yl)methyl)aniline is unique due to the presence of both the methoxy group and the piperidine ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with the similar compounds listed above.
特性
分子式 |
C13H20N2O |
|---|---|
分子量 |
220.31 g/mol |
IUPAC名 |
4-[(4-methoxypiperidin-1-yl)methyl]aniline |
InChI |
InChI=1S/C13H20N2O/c1-16-13-6-8-15(9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13H,6-10,14H2,1H3 |
InChIキー |
GQWQLBVBTIRPCU-UHFFFAOYSA-N |
正規SMILES |
COC1CCN(CC1)CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



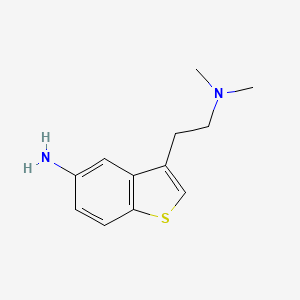
![Methyl 3-{[(methylsulfonyl)oxy]methyl}-5-nitrobenzoate](/img/structure/B8515086.png)

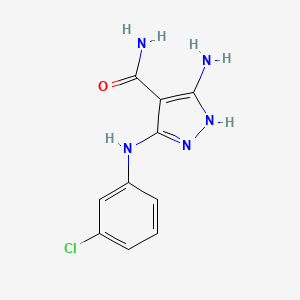

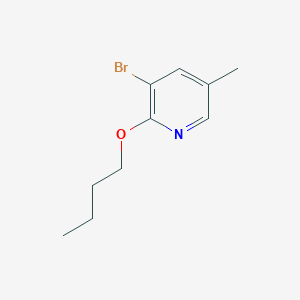
![(1r,5s)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B8515106.png)

